4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-phenylcyclopropanecarbonyl)piperidine
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Overview
Description
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-phenylcyclopropanecarbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-phenylcyclopropanecarbonyl)piperidine typically involves multiple steps. The initial step often includes the preparation of the 2-methylimidazo[1,2-b]pyridazin-6-yl moiety, which can be synthesized through the reaction of 2-aminopyridine with various reagents . This intermediate is then reacted with a suitable alkylating agent to introduce the oxy-methyl group.
The next step involves the preparation of the 1-(1-phenylcyclopropanecarbonyl)piperidine moiety. This can be achieved through the cyclopropanation of a phenyl-substituted alkene followed by acylation with piperidine . The final step involves the coupling of these two moieties under appropriate conditions, such as the use of a base and a suitable solvent, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-phenylcyclopropanecarbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol .
Scientific Research Applications
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-phenylcyclopropanecarbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Materials Science: The compound’s heterocyclic structure can be used in the development of new materials with unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-phenylcyclopropanecarbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: This compound shares a similar imidazo structure and has been studied for its antimicrobial properties.
1-Phenylcyclopropanecarbonyl derivatives: These compounds share the cyclopropane moiety and have been studied for their potential in drug development.
Uniqueness
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-phenylcyclopropanecarbonyl)piperidine is unique due to its combination of the imidazo and cyclopropane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H26N4O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C23H26N4O2/c1-17-15-27-20(24-17)7-8-21(25-27)29-16-18-9-13-26(14-10-18)22(28)23(11-12-23)19-5-3-2-4-6-19/h2-8,15,18H,9-14,16H2,1H3 |
InChI Key |
RYRBCAJQPUMESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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